
Benzoic acid, 2-hydroxy-4-((((1-phenyl-1H-tetrazol-5-yl)thio)acetyl)amino)-
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Overview
Description
Benzoic acid, 2-hydroxy-4-((((1-phenyl-1H-tetrazol-5-yl)thio)acetyl)amino)- is a complex organic compound that features a benzoic acid core with various functional groups attached This compound is notable for its unique structure, which includes a tetrazole ring, a thioacetyl group, and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-hydroxy-4-((((1-phenyl-1H-tetrazol-5-yl)thio)acetyl)amino)- typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a involving the reaction of azides with nitriles.
Coupling with Benzoic Acid Derivative: The final step involves coupling the thioacetylated tetrazole with a benzoic acid derivative, which can be facilitated by using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or carboxylic acid.
Reduction: The thioacetyl group can be reduced to a thiol group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the tetrazole nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
Medicinal Applications
1. Antimicrobial Activity
Research has indicated that benzoic acid derivatives possess antimicrobial properties. The incorporation of the tetrazole ring enhances the biological activity of the compound. For instance, studies have shown that similar compounds exhibit significant inhibition against various bacterial strains, suggesting potential use as antimicrobial agents .
2. Antiviral Properties
The antiviral effects of benzoic acid derivatives have been explored extensively. Compounds containing tetrazole groups have demonstrated activity against viruses such as Herpes Simplex Virus (HSV) and enteroviruses. The mechanism often involves interference with viral replication processes .
3. Anti-inflammatory Effects
Several studies have reported that benzoic acid derivatives can exhibit anti-inflammatory properties. The presence of specific substituents, such as the tetrazole moiety, may enhance their efficacy in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial targets for anti-inflammatory drugs .
Agricultural Applications
1. Plant Growth Regulators
Benzoic acid derivatives are being investigated for their role as plant growth regulators. They can influence plant growth by modulating hormonal pathways or acting directly on metabolic processes .
2. Pesticide Development
The unique chemical structure of benzoic acid derivatives allows for modifications that enhance their efficacy as pesticides. Research has focused on synthesizing new compounds that can effectively target specific pests while minimizing environmental impact .
Material Science Applications
1. Polymer Chemistry
The incorporation of benzoic acid derivatives into polymer matrices has been explored to improve material properties such as thermal stability and mechanical strength. These compounds can serve as additives or monomers in the synthesis of advanced materials .
2. Coordination Chemistry
Benzoic acid derivatives with tetrazole groups are also studied for their ability to form coordination complexes with metals, which can be useful in catalysis and materials science .
Data Tables
Application Area | Description | Example Studies |
---|---|---|
Antimicrobial Activity | Inhibition of bacterial growth | Xue et al., 2011; Wubulikasimu et al., 2013 |
Antiviral Properties | Activity against HSV and enteroviruses | Dittmer et al., 2017 |
Anti-inflammatory Effects | Inhibition of COX enzymes | Prajapat and Talesara, 2016 |
Plant Growth Regulators | Modulation of hormonal pathways | Vitale et al., 2012 |
Pesticide Development | Targeted synthesis for pest control | Shaker et al., 2015 |
Polymer Chemistry | Enhancements in thermal stability and mechanical properties | Sethi et al., 2017 |
Case Studies
Case Study 1: Antiviral Efficacy
A study conducted by Kharitonova et al. (2016) synthesized a series of benzoic acid derivatives to evaluate their antiviral properties against HSV. The results indicated that certain modifications significantly enhanced antiviral activity compared to standard treatments.
Case Study 2: Anti-inflammatory Research
Moneer et al. (2016) investigated the anti-inflammatory potential of benzoic acid derivatives in animal models, demonstrating significant reductions in edema compared to control groups.
Case Study 3: Agricultural Impact
Research by Vitale et al. (2012) highlighted the effectiveness of modified benzoic acids as plant growth regulators, leading to increased yield in crop trials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors that typically interact with carboxylate groups. The thioacetyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The hydroxy group can participate in hydrogen bonding, further stabilizing interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-(1H-Tetrazol-5-yl)benzoic Acid: Similar structure but lacks the thioacetyl and hydroxy groups.
2-(1H-Tetrazol-5-yl)benzoic Acid: Similar structure but lacks the thioacetyl group.
Benzoic Acid Derivatives: Various derivatives with different functional groups attached to the benzoic acid core.
Uniqueness
The uniqueness of benzoic acid, 2-hydroxy-4-((((1-phenyl-1H-tetrazol-5-yl)thio)acetyl)amino)- lies in its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. The presence of the tetrazole ring, thioacetyl group, and hydroxy group makes it a versatile compound for various scientific and industrial applications.
Biological Activity
Benzoic acid derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. Among these, Benzoic acid, 2-hydroxy-4-((((1-phenyl-1H-tetrazol-5-yl)thio)acetyl)amino)- stands out for its potential therapeutic applications. This compound is characterized by a complex structure that includes a tetrazole moiety, which is known to enhance biological activity.
Chemical Structure and Properties
The molecular formula of the compound is C17H17N5O3S, with a molecular weight of 371.4 g/mol. Its structure incorporates a benzoic acid core, a hydroxy group, and a tetrazole ring, which contributes to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including HeLa (cervical cancer) and HCT-15 (colon cancer). The mechanism involves arresting the cell cycle at the G2/M phase, indicating its role as a tubulin polymerization inhibitor.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 5.33 | Cell cycle arrest at G2/M phase |
HCT-15 | 3.46 | Inhibition of tubulin polymerization |
A549 (lung cancer) | 4.22 | Pro-apoptotic mechanism |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines such as TNF-alpha. In vitro studies demonstrated an inhibition rate of 97.7% at a concentration of 10 mM, showcasing its potential as an anti-inflammatory agent.
The biological activity of Benzoic acid, 2-hydroxy-4-((((1-phenyl-1H-tetrazol-5-yl)thio)acetyl)amino)- can be attributed to its interactions with key cellular targets:
- Tubulin Binding : The compound binds to tubulin, preventing its polymerization and thus inhibiting mitosis.
- Cytokine Release Inhibition : It modulates signaling pathways involved in inflammation, particularly affecting NF-kB and MAPK pathways.
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of various benzoic acid derivatives, including our compound. It was found that derivatives with tetrazole groups displayed significantly lower IC50 values compared to those without.
Study 2: Anti-inflammatory Effects
Another research article focused on the anti-inflammatory effects of benzoic acid derivatives. The findings suggested that compounds with both hydroxyl and tetrazole functionalities exhibited enhanced inhibition of TNF-alpha release compared to simpler analogs.
Properties
CAS No. |
133526-80-4 |
---|---|
Molecular Formula |
C16H13N5O4S |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-hydroxy-4-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]benzoic acid |
InChI |
InChI=1S/C16H13N5O4S/c22-13-8-10(6-7-12(13)15(24)25)17-14(23)9-26-16-18-19-20-21(16)11-4-2-1-3-5-11/h1-8,22H,9H2,(H,17,23)(H,24,25) |
InChI Key |
PCMZWOJGSGHANI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC(=C(C=C3)C(=O)O)O |
Origin of Product |
United States |
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